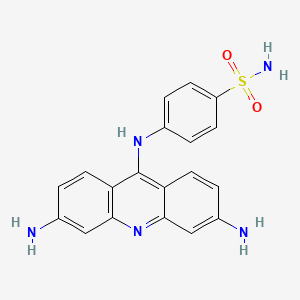
4-((3,6-Diamino-9-acridinyl)amino)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((3,6-Diaminoacridin-9-yl)amino)benzenesulfonamide is a compound that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is known for its unique structure, which combines an acridine moiety with a benzenesulfonamide group. The presence of these functional groups endows the compound with a range of biological activities, making it a valuable subject of study in various scientific disciplines .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,6-Diaminoacridin-9-yl)amino)benzenesulfonamide typically involves the reaction of 3,6-diaminoacridine with benzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the formation of the sulfonamide bond. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for 4-((3,6-Diaminoacridin-9-yl)amino)benzenesulfonamide are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
4-((3,6-Diaminoacridin-9-yl)amino)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents.
Substitution: Various nucleophiles such as amines or thiols; reactions are performed under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives .
Applications De Recherche Scientifique
4-((3,6-Diaminoacridin-9-yl)amino)benzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: Investigated for its potential as an anticancer and antimicrobial agent.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-((3,6-Diaminoacridin-9-yl)amino)benzenesulfonamide involves its interaction with specific molecular targets. In the case of its anticancer activity, the compound is known to inhibit carbonic anhydrase IX, an enzyme that is overexpressed in many solid tumors. By inhibiting this enzyme, the compound disrupts the pH regulation within cancer cells, leading to cell death. Additionally, the compound can induce apoptosis in cancer cells by activating specific signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-((4-oxo-4,5-Dihydrothiazol-2-yl)amino)benzenesulfonamide
- Sulfadiazine
- Sulfamethazine
Uniqueness
Compared to similar compounds, 4-((3,6-Diaminoacridin-9-yl)amino)benzenesulfonamide stands out due to its unique combination of an acridine moiety and a benzenesulfonamide group. This structural feature imparts distinct biological activities, making it a valuable compound for research and potential therapeutic applications .
Propriétés
Numéro CAS |
76015-34-4 |
|---|---|
Formule moléculaire |
C19H17N5O2S |
Poids moléculaire |
379.4 g/mol |
Nom IUPAC |
4-[(3,6-diaminoacridin-9-yl)amino]benzenesulfonamide |
InChI |
InChI=1S/C19H17N5O2S/c20-11-1-7-15-17(9-11)24-18-10-12(21)2-8-16(18)19(15)23-13-3-5-14(6-4-13)27(22,25)26/h1-10H,20-21H2,(H,23,24)(H2,22,25,26) |
Clé InChI |
NFPWNFDOZNXLDR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC2=C3C=CC(=CC3=NC4=C2C=CC(=C4)N)N)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



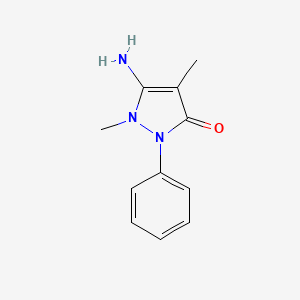


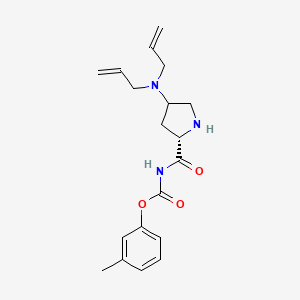
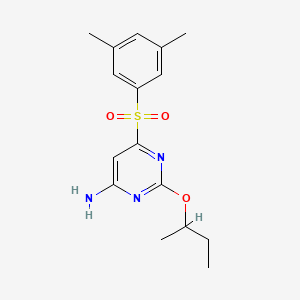



![2-[[(2S)-2-aminopropanoyl]amino]-2-(5-fluoro-2,4-dioxo-pyrimidin-1-yl)acetic acid](/img/structure/B12906726.png)
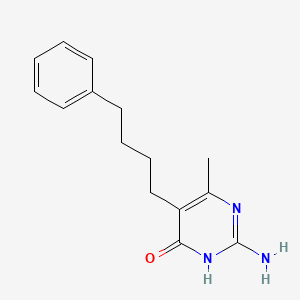

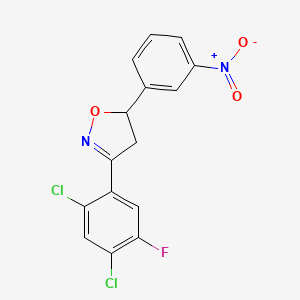
![4,4'-([2,2'-Bifuran]-5,5'-diyl)bis(N-hydroxybenzimidamide)](/img/structure/B12906752.png)
